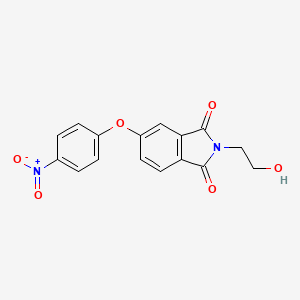

![molecular formula C10H9N3O2S2 B5601589 2-methyl-5-[(4-nitrobenzyl)thio]-1,3,4-thiadiazole](/img/structure/B5601589.png)

2-methyl-5-[(4-nitrobenzyl)thio]-1,3,4-thiadiazole

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of thiadiazole derivatives involves various chemical routes, including the utilization of halomethyl-1,3,4-thiadiazoles as intermediates. A novel route for synthesizing 2-amino-5-(l-methyl-5-nitro-2-imidazolyl)-1,3,4-thiadiazole, a closely related compound, was based on the preparation of 2-amino-5-halomethyl-1,3,4-thiadiazoles by condensation of haloacetic acids with thiosemicarbazide (Remers, Gibs, & Weiss, 1969).

Molecular Structure Analysis

The molecular structure of 2-Methyl-5-[(3-methyl-4-nitrobenzyl)sulfanyl]-1,3,4-thiadiazole, a compound with structural similarities, shows a butterfly-like configuration and exhibits disorder in the crystal structure, with the 3-methyl-4-nitrophenyl units of major and minor components related by approximately 180° rotation around the C—N bond axis (Fun et al., 2010).

Chemical Reactions and Properties

Chemical reactions of thiadiazole derivatives include ring-opening processes to produce intermediates like thioketenes, which can further react to form various compounds through intramolecular cyclization and nucleophilic substitutions. For example, 4-(2-chloro-5-nitrophenyl)-1,2,3-thiadiazole undergoes ring-opening to produce thioketene intermediates (Androsov, 2008).

Physical Properties Analysis

The physical properties of thiadiazole derivatives are significantly influenced by their molecular structure, including crystal packing and intermolecular interactions. For instance, the crystal structure and quantum chemical analysis of a related molecule, 5‑bromo-2-(4-methylbenzyl)-6-(4-nitrophenyl)imidazo[2,1-b][1,3,4] thiadiazole, reveal various intermolecular interactions that determine its solid-state configuration (Sowmya et al., 2020).

Chemical Properties Analysis

The chemical properties of 1,3,4-thiadiazoles are characterized by their reactivity and potential to undergo various chemical transformations. Studies on the reactivity of 4-(2-chloro-5-nitrophenyl)-1,2,3-thiadiazole show its potential to undergo ring opening and form a variety of compounds through reactions with nucleophiles (Androsov & Neckers, 2007).

Wissenschaftliche Forschungsanwendungen

Antituberculosis Activity

One of the prominent research areas for thiadiazole derivatives is their application in antituberculosis. A study synthesized and evaluated the antituberculosis activity of 2-(5-nitro-2-furyl)- and 2-(1-methyl-5-nitro-1H-imidazol-2-yl)-5-(nitrobenzyl)thio-1,3,4-thiadiazole derivatives. These compounds showed varying degrees of inhibition against Mycobacterium tuberculosis, with some demonstrating significant activity at low concentrations, highlighting their potential as antituberculosis agents (Foroumadi et al., 2004).

Anti-Leishmanial Activity

Another area of application for thiadiazole derivatives is in anti-leishmanial therapy. A novel series of thiadiazol-2-amines were synthesized and showed good anti-leishmanial activity against the promastigote form of Leishmania major. These findings suggest the potential of thiadiazole derivatives in treating leishmaniasis, a tropical disease caused by parasitic protozoans (Tahghighi et al., 2012).

Antiproliferative and Antimicrobial Properties

Thiadiazole compounds have also been explored for their antiproliferative and antimicrobial properties. A study synthesized Schiff bases derived from 1,3,4-thiadiazole compounds and found them to possess significant DNA protective ability against oxidative mixtures and strong antimicrobial activity against specific pathogens. These compounds showed cytotoxicity against cancer cell lines, suggesting their potential use in chemotherapy (Gür et al., 2020).

Structural and Molecular Analysis

Research has also focused on the structural analysis of thiadiazole derivatives. A detailed study on the crystal structure, quantum chemical, and theoretical charge density analysis of a specific thiadiazole molecule provided insights into the nature and strength of various intermolecular interactions within its crystal structure. Such analyses are crucial for understanding the chemical behavior and potential applications of these compounds (Sowmya et al., 2020).

Diuretic Activity

Furthermore, 1,3,4-thiadiazole derivatives have been synthesized and evaluated for their diuretic activity. These compounds exhibited an increase in urinary excretion of both water and electrolytes in animal models, demonstrating their potential as diuretic agents (Ergena et al., 2022).

Zukünftige Richtungen

The future directions for research on “2-methyl-5-[(4-nitrobenzyl)thio]-1,3,4-thiadiazole” could involve further exploration of its biological activities and potential applications in various fields such as medicine and pharmacology. Given the wide range of biological activities exhibited by 1,3,4-thiadiazole derivatives , there is potential for the development of novel drugs and therapies.

Wirkmechanismus

Target of Action

CCG-42841, also known as Cambridge id 5346601 or 2-methyl-5-[(4-nitrobenzyl)thio]-1,3,4-thiadiazole, primarily targets the RPEL proteins . These proteins are crucial in the Rho signaling pathway , which plays a significant role in various cellular processes such as cell migration, cell cycle progression, and gene expression .

Mode of Action

CCG-42841 acts as an inhibitor of Rho signaling . It specifically binds to the N-terminal basic domain (NB) of RPEL proteins, which acts as a functional nuclear localization signal (NLS) of these proteins . This binding prevents the interaction between RPEL proteins and importin α/β1, inhibiting the nuclear import of RPEL proteins . This action results in the inhibition of the nuclear accumulation of myocardin-related transcription factor A (MRTF-A/MAL/MKL1), a key player in epithelial–mesenchymal transition (EMT) associated with cancer and tissue fibrosis .

Biochemical Pathways

The primary biochemical pathway affected by CCG-42841 is the Rho signaling pathway . By inhibiting the nuclear import of RPEL proteins, CCG-42841 disrupts the normal functioning of this pathway, leading to changes in cell migration, cell cycle progression, and gene expression .

Pharmacokinetics

Pharmacokinetics is the study of how the body handles administered drugs . It allows us to predict how plasma concentration changes with time when the dose and interval between doses are changed, or when infusions of a drug are used

Result of Action

The inhibition of the Rho signaling pathway by CCG-42841 leads to changes in various cellular processes. One significant effect is the inhibition of the nuclear accumulation of MRTF-A, which plays a vital role in EMT . EMT is closely associated with cancer and tissue fibrosis . Therefore, the action of CCG-42841 could potentially have therapeutic implications in these conditions.

Biochemische Analyse

Biochemical Properties

It is known that thiadiazole derivatives, to which this compound belongs, have diverse biological activities .

Cellular Effects

Some studies suggest that similar compounds can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism

Molecular Mechanism

It is likely that this compound exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression

Temporal Effects in Laboratory Settings

Studies on similar compounds suggest that their effects can change over time, potentially due to factors such as the compound’s stability, degradation, and long-term effects on cellular function . Specific information on 2-methyl-5-[(4-nitrobenzyl)thio]-1,3,4-thiadiazole is currently lacking.

Dosage Effects in Animal Models

Studies on similar compounds suggest that their effects can vary with dosage, including potential threshold effects and toxic or adverse effects at high doses . Specific information on this compound is currently lacking.

Metabolic Pathways

Thiadiazole derivatives are known to be involved in various metabolic pathways, interacting with enzymes and cofactors

Transport and Distribution

It is likely that this compound interacts with various transporters or binding proteins, influencing its localization or accumulation . Specific information on this compound is currently lacking.

Subcellular Localization

It is likely that this compound is directed to specific compartments or organelles by targeting signals or post-translational modifications . Specific information on this compound is currently lacking.

Eigenschaften

IUPAC Name |

2-methyl-5-[(4-nitrophenyl)methylsulfanyl]-1,3,4-thiadiazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9N3O2S2/c1-7-11-12-10(17-7)16-6-8-2-4-9(5-3-8)13(14)15/h2-5H,6H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AUDLCZVUSGHUNJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN=C(S1)SCC2=CC=C(C=C2)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9N3O2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

267.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[2-(acetylamino)phenyl]-3-[(2-methyl-2-propen-1-yl)oxy]benzamide](/img/structure/B5601511.png)

![2-(1H-benzimidazol-1-yl)-N-(2-{[6-(4-morpholinyl)-4-pyrimidinyl]amino}ethyl)acetamide](/img/structure/B5601513.png)

![1-(3-chlorophenyl)-4-[(2-methoxyphenyl)acetyl]piperazine](/img/structure/B5601516.png)

![7-allyl-6-(4-fluorophenyl)-N-(2-hydroxypropyl)-8-oxo-7,8-dihydroimidazo[1,2-a]pyrazine-2-carboxamide](/img/structure/B5601524.png)

![3-chloro-4-[(2-fluorobenzyl)oxy]-5-methoxybenzaldehyde oxime](/img/structure/B5601528.png)

![(1S*,5R*)-6-(cyclobutylmethyl)-3-[(1-methyl-1H-pyrazol-4-yl)carbonyl]-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5601532.png)

![2-(5-amino-1,3,4-thiadiazol-2-yl)-N'-{3-[(2,4-dichlorobenzyl)oxy]benzylidene}acetohydrazide](/img/structure/B5601541.png)

![{[4-phenyl-5-(2-thienyl)-4H-1,2,4-triazol-3-yl]thio}acetic acid](/img/structure/B5601546.png)

![(1S*,2S*)-2-{4-[4-(3-hydroxy-3-methylbutyl)benzyl]-1-piperazinyl}cyclohexanol](/img/structure/B5601551.png)

![methyl 3-{[(3-chloro-2-methylphenyl)amino]carbonyl}-5-nitrobenzoate](/img/structure/B5601558.png)

![6-ethyl-3,6-dimethyl-2-(methylamino)-3,5,6,8-tetrahydro-4H-pyrano[4',3':4,5]thieno[2,3-d]pyrimidin-4-one](/img/structure/B5601566.png)

![tert-butyl 3-[4-(aminocarbonyl)-1-piperidinyl]-1-oxa-8-azaspiro[4.5]decane-8-carboxylate](/img/structure/B5601570.png)